4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
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Overview
Description
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities, including antimicrobial, antihypertensive, and anticancer properties . The presence of the bromophenyl group in its structure enhances its biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be achieved through a one-pot multicomponent Hantzsch reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable catalyst . The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the function of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but its ability to block calcium channels is one of the proposed mechanisms .
Comparison with Similar Compounds
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound also exhibits anticancer activity but differs in its ester functional groups.
4-(3-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Similar in structure but with a fluorine atom instead of bromine, this compound has shown different biological activities.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have been studied for their antimicrobial and antiproliferative properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
CAS No. |
401936-69-4 |
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Molecular Formula |
C15H12BrN3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12BrN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6,15,19H,1-2H3 |
InChI Key |
HBRVIPLOTXDCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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